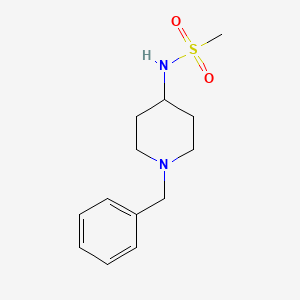![molecular formula C13H15BrN2O B3150514 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile CAS No. 690265-40-8](/img/structure/B3150514.png)
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile typically involves the reaction of 5-bromo-2-hydroxybenzonitrile with 2-(pyrrolidin-1-yl)ethanol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Oxidation Reactions: Products may include carboxylic acids or ketones.
Reduction Reactions: The major product is the corresponding amine.
科学研究应用
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
Uniqueness
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile is unique due to the presence of both a bromine atom and a pyrrolidinyl group attached to the benzonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
属性
IUPAC Name |
5-bromo-2-(2-pyrrolidin-1-ylethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-12-3-4-13(11(9-12)10-15)17-8-7-16-5-1-2-6-16/h3-4,9H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPGODOWPHIFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3150438.png)

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B3150459.png)


![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)




![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B3150529.png)

